7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-15-5-3-2-4-11(15)12-9-16-18-13(17(21)22)8-14(10-6-7-10)20(16)19-12/h2-5,8-10H,6-7H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWLYLLJUUTUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves several steps. The pyrazolo[1,5-a]pyrimidine core can be constructed through various synthetic routes, including cyclization reactions and functional group modifications. Common methods include:
Cyclization Reactions: These reactions typically involve the formation of the pyrazolo[1,5-a]pyrimidine ring system from appropriate precursors under specific conditions.
Functional Group Modifications:
Chemical Reactions Analysis
7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer progression.
Material Science: The compound’s unique photophysical properties make it suitable for applications in optoelectronic devices and fluorescent probes.
Biological Studies: It is used in studying enzyme inhibition and other biological processes due to its structural versatility.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Comparisons:
Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): Compounds like 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exhibit increased electrophilicity, enhancing interactions with catalytic sites of enzymes .
Synthetic Routes :
- Carboxylic acid derivatives are commonly synthesized via hydrolysis of ester precursors. For example, describes LiOH-mediated hydrolysis of ethyl esters to yield 2-bromo-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (89% yield) . Similar methods likely apply to the target compound.
Biological Activity :
- Pyrazolo[1,5-a]pyrimidines with carboxylic acid groups, such as those in , inhibit cathepsins (e.g., cathepsin K IC₅₀ ~25 µM). The target compound’s methoxyphenyl group may modulate selectivity toward cysteine proteases .
In contrast, trifluoromethyl groups increase lipophilicity (logP) but may reduce solubility .
Biological Activity
7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazolo-pyrimidine core fused with a methoxy-substituted phenyl group. The cyclopropyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit key kinases involved in cancer cell proliferation. In a study assessing various pyrazolo-based kinase inhibitors, this compound exhibited significant inhibitory activity against the Akt pathway, which is crucial for tumor growth and survival:
- IC50 Values : The compound demonstrated an IC50 of approximately 61 nM against Akt1, indicating potent activity compared to other known inhibitors like GSK2141795 (IC50 = 18 nM) .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in various cellular processes. For example:
- Trk Kinase Inhibition : It has been identified as a selective inhibitor of Trk kinases, which are implicated in neurotrophic signaling and cancer progression. This inhibition can potentially lead to reduced tumor growth in Trk-dependent cancers .
The biological activity of this compound is primarily attributed to its ability to modulate kinase activity:
- Phosphorylation Modulation : The compound decreases phosphorylation levels of key substrates such as GSK3β and PRAS40 in prostate cancer cells (PC-3 and LNCaP), suggesting that it interferes with signaling pathways essential for cancer cell survival .
Study on Anticancer Efficacy
In a preclinical study involving various cancer cell lines (e.g., MCF7 breast cancer cells), the compound was tested for its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10.4 | Induces cell cycle arrest |
| HeLa | 11.8 | Synergistic effect with doxorubicin |
| HepG2 | 10.8 | Inhibits proliferation |
These results indicate that the compound not only inhibits cancer cell growth but also enhances the efficacy of existing chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
